molecular formula C8H6ClNaO4S B13172079 Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13172079
M. Wt: 256.64 g/mol
InChI Key: SQIKGTOPGMHKCM-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1855726-96-3) is a sulfinate derivative with the molecular formula C₈H₆ClNaO₄S and a molecular weight of 256.64 g/mol . It is structurally characterized by a benzene ring substituted with a chlorine atom at the 4-position, a methoxycarbonyl group at the 2-position, and a sulfinate (-SO₂⁻Na⁺) group at the 1-position. This compound is utilized as an intermediate in organic synthesis, particularly in the preparation of trifluoromethanesulfonanilides, which are applied in acaricides .

Properties

Molecular Formula

C8H6ClNaO4S

Molecular Weight

256.64 g/mol

IUPAC Name

sodium;4-chloro-2-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

SQIKGTOPGMHKCM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 4-chloro-2-(methoxycarbonyl)benzoic acid. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties and reactivity. This process often involves the formation of intermediate complexes and the activation of specific molecular pathways .

Comparison with Similar Compounds

Structural Analogs

a. Sodium 4-(Methoxycarbonyl)Phenolate (Nipagin M Sodium)
  • CAS : 5026-62-0
  • Formula : C₈H₇NaO₃
  • Key Differences: Lacks the sulfinate (-SO₂⁻Na⁺) and chlorine substituents. The methoxycarbonyl group is para to the phenolic oxygen .
  • Applications : Used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties .
b. Sodium 2-Chloro-5-(Methoxycarbonyl)Benzene-1-Sulfinate
  • CAS : 1880256-83-6
  • Formula : C₈H₆ClNaO₄S (same as target compound)
  • Key Differences : Positional isomer with chlorine at the 2-position and methoxycarbonyl at the 5-position. Structural differences may alter reactivity and solubility .
c. Sulfonyl Chloride Derivatives
  • Examples: 5-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 22952-32-5), 2-Methoxy-4-methylbenzenesulfonyl chloride (CAS: 216394-11-5).
  • Key Differences : Sulfonyl chloride (-SO₂Cl) groups instead of sulfinate. These compounds are more reactive and used as intermediates in sulfonamide synthesis .
d. Sodium 4-(Dimethylsulfamoyl)Benzene-1-Sulfinate
  • CAS : 1537337-88-4
  • Formula : C₈H₁₀NNaO₄S₂
  • Key Differences : Features a dimethylsulfamoyl group instead of chlorine and methoxycarbonyl. This substitution impacts solubility and biological activity .

Toxicity Profiles

Compound NOAEL/LOAEL Reproductive Toxicity Carcinogenicity Eye/Skin Effects
Sodium 4-(methoxycarbonyl)phenolate NOAEL: 250 mg/kg bw/day (rat) No reproductive toxicity Not classified Causes serious eye damage
Target Compound (CAS: 1855726-96-3) Data not available Data not available Data not available Data not available
Sodium 2-chloro-5-(methoxycarbonyl) analog Data not available Data not available Data not available Data not available

Notes:

Biological Activity

Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with a sulfonate group attached to a chlorinated aromatic ring. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClNaO4S
  • Molecular Weight : Approximately 256.64 g/mol
  • Structural Features : The compound features a methoxycarbonyl substituent and a chlorine atom on the benzene ring, which may influence its reactivity and biological properties.

Anticancer Activity

Research indicates that related organosulfur compounds can possess anticancer properties . For instance, studies have shown that certain sulfinates can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular pathways associated with cell growth and survival. Although direct studies on this compound are scarce, its structural similarities to other active compounds suggest potential anticancer activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Chlorinated aromatic compounds and sulfur-containing reagents.
  • Reaction Conditions : Controlled temperature and pH levels to optimize yield.
  • Reagents : Commonly used reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

This method allows for high yields and purity when optimized properly.

Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the potential biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinateSimilar methoxycarbonyl and chlorinated structureExhibits antimicrobial and anticancer properties
Sodium benzenesulfonateSimpler structure without additional substituentsCommonly used as a reagent but lacks unique properties
Sodium 2-chloro-4-(methoxycarbonyl)benzenesulfinateContains similar functional groups but differs in positionVariations in reactivity based on substitution position

These comparisons highlight that while direct data on this compound may be limited, its structural characteristics align it with other biologically active compounds.

Research Findings

Recent research has indicated that organosulfur compounds can engage in various interactions with nucleophiles and electrophiles, leading to diverse product formations. This reactivity is crucial for understanding their potential therapeutic applications. Furthermore, studies have shown that these compounds can activate cellular pathways associated with detoxification and apoptosis, suggesting a multifaceted approach to their biological activity .

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